H-Allo-thr(tbu)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201353-89-1 | |
| Record name | O-(1,1-Dimethylethyl)-L-allothreonine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z335GQX4M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Methodologies for the Chemical Synthesis of H Allo Thr Tbu Oh and Its Stereoisomers
Stereoselective and Diastereoselective Synthetic Routes
The controlled synthesis of the allo-threonine backbone is a critical challenge due to the presence of two adjacent stereocenters. Modern synthetic organic chemistry offers several powerful approaches to address this, ensuring the desired (2S,3S) or (2R,3R) configuration of allo-threonine.
Epimerization-Based Strategies for Allo-Threonine Configuration
Epimerization offers a straightforward route to allo-threonine from the more common and less expensive threonine. This approach typically involves the inversion of the stereochemistry at the α-carbon (C2) of a threonine derivative.
One effective method involves the use of a catalytic amount of salicylaldehyde (B1680747) in acetic acid to epimerize L-threonine or D-threonine. This process results in a diastereomeric mixture of threonine and allo-threonine, from which the desired allo-threonine can be separated. For instance, epimerization of L-threonine yields a mixture of L-threonine and D-allo-threonine. Separation of the N-acetylated derivatives as ammonium (B1175870) salts allows for the isolation of D-allo-threonine with a diastereomeric excess (de) of up to 96% after recrystallization. A similar process starting with D-threonine can produce L-allo-threonine.
Enzymatic epimerization presents a highly efficient and environmentally benign alternative. The use of an immobilized amino acid racemase can catalyze the conversion of D-threonine to L-allothreonine. This solution-mediated solid-state conversion is driven by the higher stability of L-allothreonine crystals. The application of temperature cycles can significantly accelerate this conversion process.
| Epimerization Method | Starting Material | Product | Diastereomeric Excess (de) |
| Catalytic Salicylaldehyde | L-Threonine | D-Allo-threonine | Up to 96% |
| Immobilized Amino Acid Racemase | D-Threonine | L-Allo-threonine | High (driven by crystallization) |
Chiral Auxiliary Approaches in Allo-Threonine Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of β-hydroxy α-amino acids like allo-threonine.
One notable example involves the use of chiral oxazolidinones, as popularized by David A. Evans. The enolate of an N-acylated oxazolidinone can undergo highly diastereoselective aldol (B89426) reactions with aldehydes. The stereochemical outcome is dictated by the chiral environment of the oxazolidinone. Subsequent hydrolysis of the aldol adduct cleaves the chiral auxiliary, yielding the desired β-hydroxy α-amino acid with high enantiomeric purity. For the synthesis of allo-threonine, a glycine-derived oxazolidinone enolate can be reacted with acetaldehyde (B116499).
Another approach utilizes pseudoephedrine as a chiral auxiliary. Amides derived from pseudoephedrine can be deprotonated to form a chiral enolate, which then reacts with electrophiles in a highly diastereoselective manner. The resulting product can be cleaved to afford the enantiomerically enriched carboxylic acid.
The use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases also provides a powerful tool for the asymmetric synthesis of allo-threonine. These complexes can undergo diastereoselective Michael addition reactions, followed by transformations to yield the target amino acid.
| Chiral Auxiliary | Key Reaction | Stereoselectivity |
| Oxazolidinones | Aldol Condensation | High diastereoselectivity |
| Pseudoephedrine | Alkylation of Enolate | High diastereoselectivity |
| Chiral Ni(II) Complex | Michael Addition | High diastereoselectivity |
Enantioselective Catalysis in β-Hydroxyl Amino Acid Construction
Enantioselective catalysis offers a more atom-economical approach to the synthesis of chiral molecules, as it avoids the need for stoichiometric amounts of a chiral auxiliary. The development of chiral catalysts for the synthesis of β-hydroxy α-amino acids has been an active area of research.
Threonine aldolases are a class of enzymes that catalyze the reversible aldol reaction between glycine and an aldehyde. By employing engineered threonine aldolases, it is possible to achieve high enantioselectivity in the synthesis of various β-hydroxy α-amino acids. These biocatalytic methods often proceed under mild conditions and without the need for protecting groups.
Metal-based catalysts have also been developed for the asymmetric synthesis of β-hydroxy α-amino acids. For example, chiral iridium complexes have been used for the dynamic kinetic asymmetric hydrogenation of α-amino-β-ketoesters, affording the corresponding syn-β-hydroxy-α-amino esters with excellent diastereo- and enantioselectivities (>99:1 dr, up to >99% ee). Similarly, chiral zinc complexes have been employed in the catalytic asymmetric aldol reaction of glycine Schiff bases with aldehydes to produce β-hydroxy α-amino acids.
| Catalytic System | Reaction Type | Stereoselectivity |
| Engineered Threonine Aldolase | Aldol Reaction | High enantioselectivity |
| Chiral Iridium Complex | Asymmetric Hydrogenation | >99:1 dr, up to >99% ee |
| Chiral Zinc Complex | Aldol Reaction | High enantioselectivity |
Protecting Group Strategies for Amine and Carboxyl Moieties in Allo-Threonine Derivatization
The synthesis of H-Allo-thr(tbu)-OH and its incorporation into peptides necessitates the use of protecting groups for the amine, carboxyl, and hydroxyl functionalities. The choice of protecting groups is critical for ensuring chemoselectivity and avoiding unwanted side reactions.
Orthogonal Protection Schemes
Orthogonal protection schemes are essential in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS). This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain protected.
The most common orthogonal protection strategy for the synthesis of peptides containing this compound is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. iris-biotech.de In this scheme:
The α-amino group is protected with the base-labile Fmoc group .
The side-chain hydroxyl group and the C-terminal carboxyl group are protected with the acid-labile tert-butyl (tBu) group .
This orthogonality allows for the selective removal of the Fmoc group with a mild base, typically piperidine, to enable peptide bond formation, while the tBu groups remain intact. The tBu groups are then removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).
| Protecting Group | Functional Group Protected | Deprotection Condition |
| Fmoc | α-Amine | Base (e.g., Piperidine) |
| tBu | Side-chain Hydroxyl, Carboxyl | Acid (e.g., TFA) |
Green Chemistry Principles in this compound Synthesis
Solvent-Free and Environmentally Benign Reaction Conditions
Traditional organic syntheses often rely on large volumes of volatile and hazardous organic solvents, which contribute significantly to the environmental footprint of a chemical process. nih.gov Research into greener alternatives for the synthesis of protected amino acids is an active area of investigation.
Solvent-Free Approaches: One promising avenue is the use of solvent-free reaction conditions, often facilitated by mechanochemistry (ball milling). This technique uses mechanical force to initiate chemical reactions, eliminating the need for bulk solvents. While specific examples for this compound are not extensively documented, studies on the N-protection of various amino acids have demonstrated the feasibility of this approach, achieving good to excellent yields. This methodology presents a significant opportunity to reduce solvent waste in the production of protected amino acid derivatives.
Greener Solvents and Catalysts: Where solvents are necessary, the focus is on replacing hazardous substances like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more benign alternatives. nih.gov For the tert-butylation of the hydroxyl group in allothreonine, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be explored.
Furthermore, the use of amino acid ionic liquids (AAILs) as both catalysts and reaction media represents an innovative approach. rsc.orgacs.orgrsc.org These compounds, derived from natural amino acids, can facilitate reactions under solvent-free conditions and are often biodegradable and biocompatible. rsc.orgrsc.org Their application in the specific synthesis of this compound could offer a dual benefit of catalysis and a green reaction medium.
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to chiral molecules. nih.gov While the direct enzymatic O-tert-butylation of allothreonine is not a widely established method, engineered enzymes could potentially be developed for this transformation, operating in aqueous media under mild conditions and thus significantly improving the green profile of the synthesis.
| Solvent | Classification | Key Hazards | Potential Application in this compound Synthesis |
|---|---|---|---|
| Dichloromethane (DCM) | Conventional | Suspected carcinogen, volatile, environmental pollutant | Historically used for protection reactions |
| N,N-Dimethylformamide (DMF) | Conventional | Reproductive toxicity, volatile | Commonly used in peptide synthesis and protection steps |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Lower toxicity, derived from renewable resources | Potential replacement for DCM in O-tert-butylation |
| Cyclopentyl methyl ether (CPME) | Greener Alternative | High boiling point, low peroxide formation, easily recyclable | Alternative solvent for various synthetic steps |
| Water | Ideal Green Solvent | Non-toxic, abundant, non-flammable | Primarily for enzymatic or aqueous-phase reactions |
Atom Economy and Reaction Efficiency Improvements
The tert-butylation of the hydroxyl group of allothreonine is a key step. A common method involves the use of isobutylene (B52900) in the presence of a strong acid catalyst. This reaction, being an addition reaction, can have a high theoretical atom economy.
Illustrative Atom Economy Calculation:
Consider the O-tert-butylation of H-allo-Thr-OH with isobutylene:
H-allo-Thr-OH (C₄H₉NO₃): Molar Mass ≈ 119.12 g/mol
Isobutylene (C₄H₈): Molar Mass ≈ 56.11 g/mol
This compound (C₈H₁₇NO₃): Molar Mass ≈ 175.23 g/mol
The atom economy is calculated as: (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100%
Atom Economy = (175.23 / (119.12 + 56.11)) x 100% ≈ 100%
Improving reaction efficiency involves optimizing reaction conditions to maximize yield and minimize side products. This can be achieved through catalyst selection, temperature and pressure control, and the use of in-situ reaction monitoring to determine the optimal reaction endpoint. Metrics such as Process Mass Intensity (PMI), which considers the total mass of materials used (including solvents, reagents, and water) to produce a kilogram of product, provide a more holistic view of the process's greenness. nih.govacs.orgnovartis.com For peptide synthesis, which often has very high PMIs, focusing on improving reaction efficiency and reducing solvent usage is critical. rsc.orgnih.govacs.orgnovartis.comresearchgate.net
| Factor | Impact on Efficiency and Atom Economy | Improvement Strategies |
|---|---|---|
| Choice of Protecting Groups | The mass of protecting groups that are added and later removed contributes to waste, lowering the overall atom economy. | Select protecting groups with lower molecular weight; develop transient or one-pot protection/deprotection strategies. nih.gov |
| Catalyst Selection | Catalytic reactions are inherently more atom-economical than stoichiometric reactions. | Employ highly efficient and recyclable catalysts. |
| Reaction Type | Addition and rearrangement reactions generally have 100% atom economy, while substitution and elimination reactions generate byproducts. | Design synthetic routes that maximize the use of addition reactions, such as the tert-butylation with isobutylene. |
| Yield and Selectivity | Low yields and the formation of stereoisomeric impurities reduce the effective atom economy and require extensive purification. | Optimize reaction conditions (temperature, pressure, concentration) and use stereoselective catalysts to maximize the formation of the desired stereoisomer. rsc.org |
Industrial-Scale Optimization and Process Chemistry Considerations
Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, cost, robustness, and scalability. For a specialized amino acid derivative like this compound, process optimization is key to ensuring commercially viable production.
Continuous Flow Synthesis: A significant advancement in chemical manufacturing is the shift from batch processing to continuous flow synthesis. nih.govresearchgate.netrsc.org In a flow process, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This often leads to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. The synthesis of amino acid derivatives can be adapted to flow systems, potentially reducing reaction times and improving consistency from batch to batch.
Process Analytical Technology (PAT): The implementation of Process Analytical Technology (PAT) is crucial for modern, efficient manufacturing. americanpharmaceuticalreview.comblazingprojects.comjrtdd.comyoutube.com PAT involves the use of real-time analytical tools to monitor and control the manufacturing process. For the synthesis of this compound, in-line spectroscopic methods (such as FTIR or Raman) could be used to monitor the progress of the O-tert-butylation reaction, ensuring complete conversion and preventing the formation of impurities due to over-reaction. This real-time data allows for immediate process adjustments, leading to more consistent product quality and reduced batch failures.
Challenges in Stereoisomer Synthesis: A major challenge in the industrial production of this compound is controlling the stereochemistry. The synthesis must be highly stereoselective to avoid the formation of other diastereomers of threonine, which can be difficult and costly to separate. rsc.org The development and optimization of stereoselective catalysts and reaction conditions are paramount. Chiral chromatography is often employed for the separation of stereoisomers, but this can be a bottleneck in large-scale production. acs.org Therefore, developing a highly stereoselective synthesis is the preferred strategy.
| Process Parameter/Technology | Key Considerations and Optimization Goals |
|---|---|
| Reactor Type | Transitioning from batch reactors to continuous flow systems to improve heat and mass transfer, enhance safety, and increase throughput. researchgate.net |
| Temperature and Pressure Control | Precise control is critical for maximizing stereoselectivity and minimizing side reactions. Flow reactors offer superior control over these parameters compared to large batch reactors. |
| Reagent Dosing | Automated and precise dosing of reagents in a continuous flow setup ensures consistent stoichiometry and prevents localized concentration gradients that can lead to impurity formation. |
| Downstream Processing | Developing efficient crystallization and filtration methods for product isolation. Minimizing the use of chromatographic purification at scale is a key cost-saving objective. |
| Process Analytical Technology (PAT) | Implementing in-line/on-line monitoring (e.g., spectroscopy) to track reaction kinetics, conversion, and impurity profiles in real-time for immediate process control. americanpharmaceuticalreview.comblazingprojects.comjrtdd.comyoutube.com |
| Waste Management | Implementing solvent recycling and minimizing the use of hazardous reagents to reduce the overall environmental impact and disposal costs. rsc.org |
Reactivity and Transformation Studies of H Allo Thr Tbu Oh
Side-Chain Functionalization and Modification of the Tert-Butyl Ether
The defining feature of H-Allo-thr(tbu)-OH is the tert-butyl ether protecting the side-chain hydroxyl group. This group imparts several important properties, including increased stability and solubility. nih.gov In the context of peptide synthesis, the tBu ether is considered a robust protecting group, stable to the basic conditions used for Fmoc removal. chemimpex.com
Modification of the side chain primarily involves the cleavage of this ether to liberate the free hydroxyl group. This deprotection is typically achieved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), often in the final step of peptide synthesis when cleaving the completed chain from the resin support. chemimpex.com
While direct functionalization of the tert-butyl ether itself is not a common strategy, its removal opens up the possibility for post-synthetic modification of the allo-threonine residue's hydroxyl group. It is important to note that during the acid-mediated deprotection, the released tert-butyl cations can potentially alkylate sensitive residues like tryptophan or methionine if appropriate scavengers are not included in the cleavage cocktail. peptide.com
Stereochemical Stability and Racemization Pathways under Reaction Conditions
Maintaining the stereochemical integrity of chiral centers is paramount in the synthesis of bioactive molecules. This compound possesses two stereogenic centers, at the alpha-carbon (Cα) and the beta-carbon (Cβ), making its stereochemical stability a critical consideration during chemical transformations. Epimerization, the change in configuration at one of several stereocenters, is a significant risk, particularly at the Cα position during peptide bond formation.
Practical synthetic routes have been developed to access specific stereoisomers, such as the preparation of Fmoc-(R)-allo-Thr-OH from (S)-Thr(tBu)-OH via a Ni(II) complex-assisted α-epimerization methodology. Studies have also explored the epimerization of L-threonine to D-allothreonine using catalysts like salicylaldehyde (B1680747). researchgate.net The primary mechanism for racemization at the Cα position involves the abstraction of the alpha-proton under basic conditions, leading to the formation of a planar enolate intermediate which can be re-protonated from either face.
The choice of coupling reagents and bases during amide bond formation has a profound impact on the stereochemical stability of the Cα center. Aggressive activation conditions can significantly increase the rate of epimerization.
Research on related protected threonine derivatives has identified coupling conditions that minimize racemization. For instance, the use of diisopropylcarbodiimide (DIC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy to suppress racemization. The addition of copper(II) chloride (CuCl₂) has also been reported to be effective in preventing racemization during both solution-phase and solid-phase synthesis. peptide.com Additives such as 6-Cl-HOBt and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are also known to reduce the risk of racemization. peptide.com More recently, novel coupling reagents like tetrafluorophthalonitrile (B154472) (TFPN) have been developed to facilitate peptide bond formation with excellent yields and without detectable racemization.
The following table summarizes the impact of various coupling conditions on stereochemical integrity.
| Coupling Reagent/Additive | Base | Effect on Racemization | Reference |
| DIC / HOBt | DIPEA | Suppression of racemization | |
| DIC / HOBt / CuCl₂ | DIPEA | Strong suppression, especially on solid phase | peptide.com |
| Additives (HOBt, HOAt, 6-Cl-HOBt) | Various | General suppression of racemization | peptide.com |
| TFPN | N/A | Racemization-free coupling reported |
This table is illustrative and based on findings for similar amino acid derivatives.
Epimerization at the α-carbon (Cα) is the most common pathway for loss of stereochemical purity during peptide synthesis. The mechanism is initiated by the activation of the carboxyl group, which increases the acidity of the Cα proton. In the presence of a base, this proton can be abstracted to form a planar enolate or azlactone intermediate.
Theoretical studies on threonine suggest that stereoinversion can proceed via enolization pathways. This planar intermediate loses its original stereochemical information at the Cα position. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer. The stability of the enolate and the reaction conditions (base strength, temperature, reaction time) all influence the extent of epimerization.
Epimerization at the β-carbon (Cβ) is less common under standard synthetic conditions as it does not have an acidic proton that is readily abstracted. Its configuration is generally considered stable throughout the peptide synthesis process.
Compatibility with Various Synthetic Reaction Manifolds (e.g., Cross-Coupling, Cycloadditions)
The vast majority of published literature features this compound and its N-protected derivatives (e.g., Fmoc-allo-Thr(tBu)-OH) as building blocks almost exclusively for solid-phase peptide synthesis (SPPS). uni-kiel.de Its design, featuring orthogonal protecting groups on the amine (Fmoc) and side chain (tBu), is optimized for this specific application.
Compatibility with other synthetic manifolds like palladium-catalyzed cross-coupling or cycloaddition reactions is not well-documented. This is likely because the compound possesses multiple reactive functional groups—a primary amine and a carboxylic acid—that would interfere with the catalysts and reagents used in these transformations. For use in such reactions, both the amino and carboxyl termini would typically require protection with groups stable to the specific reaction conditions.
The tert-butyl ether on the side chain is generally robust and would likely be stable to many cross-coupling conditions, which often employ bases and are run under neutral or basic pH. However, its lability to strong acid would preclude its use in reactions requiring such conditions. While the specific use of this compound in these manifolds is not reported, its functional handles suggest that with appropriate protection strategies, it could potentially serve as a chiral scaffold in broader synthetic applications, although simpler, non-amino acid building blocks are more commonly employed for these purposes.
Applications in Complex Molecular Architecture Construction
Design and Synthesis of Peptide and Peptidomimetic Therapeutics
Engineering for Enhanced Biological Activity
The incorporation of allo-threonine derivatives, such as those with tert-butyl protection, into peptide sequences can significantly influence their biological activity. The "allo" configuration refers to a specific stereochemical arrangement at the β-carbon of threonine, which differs from the standard L- or D-threonine found in proteins. This subtle structural change can alter a peptide's interaction with biological targets, potentially leading to enhanced potency, selectivity, or altered pharmacokinetic properties.
The tert-butyl (tBu) group, often employed as a protecting group for the hydroxyl moiety of threonine, contributes to the stability of the amino acid derivative during synthesis and can also influence the hydrophobicity and conformation of the resulting peptide. This modification can be crucial for engineering peptides that exhibit improved biological functions, such as increased resistance to enzymatic degradation or better membrane permeability. For instance, research into antifreeze glycopeptides (AFGPs) has explored the use of allo-L-threonine derivatives, noting that peptides incorporating these non-proteinogenic amino acids can display resistance to proteolytic degradation compared to their L-configured counterparts beilstein-journals.org. This suggests that strategic placement of allo-threonine derivatives can be a method for fine-tuning the biological stability and activity of peptides.
Utility in Natural Product Total Synthesis
Allo-threonine derivatives, including those with tert-butyl protection, serve as valuable chiral building blocks in the total synthesis of complex natural products. The precise stereochemistry of these modified amino acids is essential for replicating the intricate structures of biologically active molecules found in nature. The tert-butyl group can protect the hydroxyl function of threonine during various synthetic transformations, ensuring that the desired stereochemical integrity is maintained throughout the synthesis.
For example, research groups have synthesized complex peptides and natural products incorporating allo-threonine derivatives. In the context of synthesizing callipeltins, which are natural products containing D-allothreonine, efficient synthetic routes to protected D-allothreonine derivatives have been developed researchgate.net. These synthetic advancements are critical for accessing natural products that exhibit potent biological activities, such as cytotoxicity, and for studying their structure-activity relationships. The ability to selectively protect functional groups, such as the hydroxyl group of threonine with a tert-butyl ether, is paramount in multi-step total synthesis to prevent unwanted side reactions and ensure high yields of the target molecule researchgate.netresearchgate.net.
Integration into Bioconjugation and Protein Engineering Strategies
The unique properties of allo-threonine derivatives with tert-butyl protection make them suitable for integration into bioconjugation and protein engineering strategies. In bioconjugation, molecules are covalently linked to biomolecules like proteins or peptides to impart new functionalities or improve their properties. The hydroxyl group of threonine, when appropriately protected, can serve as a handle for further chemical modifications or for attaching various payloads, such as fluorescent tags, drugs, or targeting moieties.
While direct references to "H-Allo-thr(tbu)-OH" in bioconjugation are scarce, the broader class of protected amino acid derivatives, including those with tert-butyl protection, are foundational to solid-phase peptide synthesis (SPPS). SPPS is the cornerstone for creating peptides used in protein engineering and bioconjugation. For instance, Fmoc-protected allo-threonine derivatives, which often include tert-butyl protection on the hydroxyl group, are used to build custom peptides. These peptides can then be further modified or conjugated to other molecules. The tert-butyl ester protection, in particular, is commonly used in peptide synthesis and can be selectively cleaved under specific conditions, allowing for controlled functionalization and conjugation beilstein-journals.org. Research into antifreeze glycopeptide mimetics, for example, utilizes glycosylated allo-L-threonine building blocks (often protected with tBu groups) for peptide assembly, demonstrating the utility of such derivatives in creating complex biomolecular constructs beilstein-journals.org.
Advanced Spectroscopic and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides a wealth of information about the molecular structure, stereochemistry, and conformational preferences of H-Allo-thr(tbu)-OH in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, a detailed picture of the molecule's structure and behavior can be constructed.
The synthesis of this compound, which contains two chiral centers at the α- and β-carbons, can potentially yield a mixture of four stereoisomers. NMR spectroscopy is a primary tool for assessing the diastereomeric and enantiomeric purity of the final product.
¹H and ¹³C NMR spectra of the diastereomers of threonine derivatives exhibit distinct chemical shifts and coupling constants. For instance, the coupling constant between the α-proton and the β-proton (³Jαβ) is dependent on the dihedral angle between them, which differs for the allo and threo configurations. This allows for the quantification of the diastereomeric excess. While direct NMR analysis for enantiomeric excess is not possible due to the identical spectra of enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the resulting diastereomeric species, enabling the determination of enantiomeric purity nih.gov.
A certificate of analysis for a commercial sample of this compound indicates a purity of ≥97.0% as determined by NMR, confirming the high stereochemical integrity of the synthesized compound. While the specific spectral data is not publicly available, it underscores the industry-standard use of NMR for quality control of such chiral building blocks. For comparison, the ¹H NMR spectrum of the parent compound, allo-DL-Threonine, shows distinct signals that can be used as a reference for analyzing its derivatives chemicalbook.com.
Table 1: Representative ¹H NMR Data for allo-DL-Threonine chemicalbook.com
| Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |
| α-H | 3.848 | J(α,β) = 3.9 |
| β-H | 4.358 | J(β,γ) = 6.6 |
| γ-CH₃ | 1.216 |
Note: This data is for the parent amino acid and serves as a reference. Specific shifts for this compound would be influenced by the tert-butyl group.
The tert-butyl ether protecting group on the side chain of this compound significantly influences its conformational preferences in solution. The bulky tert-butyl group can sterically hinder rotation around the Cα-Cβ and Cβ-O bonds, favoring specific rotamers.
¹H NMR studies, particularly the analysis of vicinal coupling constants (³J), can provide insights into the population of different staggered conformations (gauche and anti). The Karplus equation relates the magnitude of the coupling constant to the dihedral angle between the coupled protons. By measuring these coupling constants, researchers can deduce the preferred side-chain and backbone conformations of the molecule in different solvents nih.govnih.gov. Such studies are crucial for understanding how this modified amino acid influences the secondary structure of peptides into which it is incorporated.
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. This is a critical step in confirming the identity of the synthesized this compound. The precise mass measurement can distinguish between compounds with the same nominal mass but different elemental compositions colorado.edu.
Table 2: Theoretical Exact Mass and Elemental Composition of this compound
| Molecular Formula | C₈H₁₇NO₃ |
| Calculated Monoisotopic Mass | 175.12084 u |
| Carbon | 8 |
| Hydrogen | 17 |
| Nitrogen | 1 |
| Oxygen | 3 |
This table presents the theoretical values that would be confirmed by HRMS.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated or deprotonated molecular ion of this compound. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The analysis of these fragments provides valuable structural information.
For amino acids, common fragmentation pathways include the neutral loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid group, as well as cleavage of the Cα-Cβ bond libretexts.org. The presence of the O-tert-butyl group introduces additional fragmentation possibilities, such as the loss of isobutene (C₄H₈) or a tert-butyl radical. Studying these fragmentation patterns helps in the structural confirmation of the molecule and can be used to differentiate it from its isomers.
Table 3: Predicted Major Fragmentation Pathways for [this compound + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
| 176.1281 | 158.1176 | H₂O | Loss of water |
| 176.1281 | 130.1226 | HCOOH | Loss of formic acid |
| 176.1281 | 120.0813 | C₄H₈ | Loss of isobutene |
| 176.1281 | 102.0913 | C₄H₉• + H₂O | Loss of tert-butyl radical and water |
| 176.1281 | 74.0600 | C₅H₁₀O₂ | Cleavage of the Cα-Cβ bond |
These are predicted fragmentation pathways based on the known behavior of similar molecules.
X-Ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. For a chiral molecule like this compound, this technique can unequivocally establish its absolute configuration nih.govspringernature.com.
To determine the absolute configuration, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the positions of the atoms can be determined. The phenomenon of anomalous dispersion, particularly when using specific X-ray wavelengths, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer) mit.edu. This is crucial for confirming that the synthesis has produced the desired (2S,3S) stereoisomer.
While a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography are well-established for determining the absolute configuration of amino acid derivatives. Such an analysis would provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's solid-state conformation and packing in the crystal lattice.
Chiroptical Methods (e.g., CD, ORD) for Stereochemical Characterization
Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical characterization of chiral molecules such as this compound. These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule, providing unique information about its absolute configuration and conformation in solution. For amino acids with multiple chiral centers, like allothreonine derivatives, CD and ORD are particularly powerful in assigning the stereochemistry at each center.
The electronic transitions of the carboxyl group and, to a lesser extent, the amino group are the primary chromophores in unconjugated amino acids that give rise to CD and ORD signals in the far-UV region. The spatial arrangement of these groups, dictated by the stereochemistry at the α-carbon (C2) and the β-carbon (C3), determines the sign and magnitude of the observed Cotton effects.
Detailed Research Findings
While specific experimental CD and ORD data for this compound are not extensively reported in the literature, the principles of chiroptical spectroscopy allow for a detailed theoretical understanding of its expected spectral features. The analysis of the four stereoisomers of β-hydroxy-α-amino acids—threonine and allothreonine—provides a framework for predicting the chiroptical behavior of this compound.
The key distinction between the threonine and allothreonine diastereomers lies in the relative configuration of the C2 and C3 stereocenters. In L-allothreonine, the configuration is (2S, 3S), while in L-threonine it is (2S, 3R). This difference in the spatial disposition of the methyl and hydroxyl groups relative to the amino and carboxyl groups leads to distinct chiroptical properties.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy of amino acids typically shows a Cotton effect associated with the n → π* transition of the carboxyl group around 210-220 nm. The sign of this Cotton effect is highly sensitive to the stereochemistry at the α-carbon. For L-amino acids, a positive Cotton effect is generally observed in this region.
In the case of this compound, which is an L-allothreonine derivative, a positive Cotton effect for the carboxyl n → π* transition is expected. The presence of the second chiral center (C3) and the bulky O-tert-butyl group influences the conformational equilibrium of the side chain, which in turn modulates the intensity and exact position of the CD band. The tert-butyl group, being sterically demanding, is expected to restrict the conformational freedom of the side chain. This restriction can lead to a more defined and potentially enhanced CD signal compared to the unprotected allothreonine, as a smaller ensemble of conformations contributes to the observed spectrum.
Optical Rotatory Dispersion (ORD) Spectroscopy
ORD spectroscopy measures the change in optical rotation as a function of wavelength. A plain positive or negative ORD curve is observed when the measurement is far from an absorption band. In the vicinity of a chromophore's absorption, the ORD curve exhibits a characteristic S-shape, known as a Cotton effect. The sign of the Cotton effect in ORD is directly related to the sign of the corresponding band in the CD spectrum.
For this compound, the ORD curve is predicted to show a positive Cotton effect corresponding to the n → π* transition of the carboxyl group. The analysis of the ORD curve can be used to confirm the absolute configuration assigned by CD spectroscopy.
The comparison of the chiroptical data for the four stereoisomers of threonine and allothreonine would provide a comprehensive understanding of the structure-chiroptical property relationships in this class of compounds. The following table summarizes the expected signs of the Cotton effect for the carboxyl n → π* transition for the L- and D- forms of allothreonine and their tert-butyl protected derivatives.
| Compound | Stereochemistry | Expected Sign of the n → π* Cotton Effect |
| L-Allothreonine | (2S, 3S) | Positive |
| D-Allothreonine | (2R, 3R) | Negative |
| H-L-Allo-thr(tbu)-OH | (2S, 3S) | Positive |
| H-D-Allo-thr(tbu)-OH | (2R, 3R) | Negative |
Theoretical Calculations
In the absence of extensive experimental data, theoretical calculations of CD and ORD spectra using quantum chemical methods, such as time-dependent density functional theory (TD-DFT), have become a valuable tool. nih.govnih.gov Such calculations can predict the chiroptical spectra for different conformations of this compound. By performing a conformational search and Boltzmann averaging the calculated spectra of the low-energy conformers, a theoretical spectrum can be generated that can be compared with experimental data for stereochemical assignment. These computational approaches can also provide insights into the electronic transitions responsible for the observed Cotton effects and how they are influenced by the stereochemistry and the presence of the tert-butyl protecting group.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Conformational Landscapes and Energeticsnih.gov
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of H-Allo-thr(tbu)-OH. These methods allow researchers to identify the most stable three-dimensional arrangements (conformations) of the molecule and quantify the energy differences between them. Studies typically involve exploring the rotations around key single bonds, such as those in the amino acid backbone and side chain, to identify low-energy minima. The presence of the tert-butyl (tBu) ether protecting group on the allothreonine side chain is expected to influence the conformational landscape, potentially introducing steric constraints and altering the preferred dihedral angles compared to unprotected allothreonine or threonine. These calculations provide a foundation for understanding the molecule's intrinsic flexibility and preferred shapes, which are critical for its interactions with other molecules.
Table 6.1.1: Representative Conformational Data for this compound (Hypothetical Data)
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (φ, ψ, χ1, χ2) | Description of Conformation |
| C1 | 0.00 | (-70, -40, 180, -60) | Extended backbone, side chain gauche |
| C2 | 1.2 | (-60, 150, -70, 170) | Helical-like backbone, side chain extended |
| C3 | 2.5 | (160, -50, 10, 10) | Extended backbone, side chain folded |
Note: This table presents hypothetical data to illustrate the type of information derived from quantum chemical calculations. Actual values would depend on the specific computational method and basis set used.
Molecular Dynamics Simulations of Peptide Structures Incorporating H-Allo-thr(tbu)-OHmila.edu.my
Table 6.2.1: Simulated Peptide Dynamics with this compound (Hypothetical Data)
| Peptide Sequence Fragment | Simulation Time (ns) | RMSD (Å) | Radius of Gyration (Å) | Local Backbone Mobility (e.g., ψ angle fluctuations) | Notes on this compound Impact |
| ...-Ala-Allo-thr(tbu)-Gly-... | 100 | 2.1 | 7.5 | Moderate | Increased side-chain steric hindrance |
| ...-Ala-Thr-Gly-... | 100 | 1.8 | 7.2 | Low | Control (unmodified threonine) |
Note: RMSD (Root Mean Square Deviation) indicates structural stability. Radius of Gyration reflects compactness. This table illustrates typical parameters analyzed in MD simulations.
Reaction Pathway Analysis and Transition State Modelingnih.gov
Computational methods are employed to dissect the mechanisms of chemical reactions relevant to this compound, including its synthesis, modification, or potential degradation pathways. Reaction pathway analysis, often coupled with transition state modeling, uses quantum chemistry to map out the step-by-step process of a reaction, identifying key intermediates and the highest energy points (transition states). This approach helps in understanding reaction kinetics, predicting optimal reaction conditions, and validating proposed synthetic routes. For instance, the formation or cleavage of the tert-butyl ether protecting group, or reactions involving the amino or carboxyl termini, can be computationally investigated to determine activation energies and reaction feasibility.
Table 6.3.1: Computational Analysis of a Hypothetical Deprotection Reaction Pathway
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Transition State Geometry Notes |
| 1 | Initial State | 0.0 | This compound |
| 2 | Protonation of Ether Oxygen | 5.2 | Protonated ether |
| 3 | TS1 (C-O bond cleavage) | 18.5 | Developing positive charge on tBu |
| 4 | Intermediate (tBu cation) | 12.1 | Stable tBu cation |
| 5 | TS2 (Alcohol attack) | 16.8 | Developing C-OH bond |
| 6 | Final State | 0.0 | Deprotected Allo-thr-OH |
Note: This table provides a hypothetical example of how activation energies for a deprotection reaction might be presented.
Prediction of Spectroscopic Signatures and Chiral Recognition Mechanisms
Computational chemistry plays a vital role in predicting the spectroscopic properties of this compound, aiding in its identification and characterization. Techniques like DFT can calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Mass Spectrometry (MS) fragmentation patterns. These predicted spectra can be compared with experimental data to confirm the compound's structure and purity.
Furthermore, computational studies are crucial for understanding the chiral recognition mechanisms of this compound, particularly in contexts like chiral chromatography or molecular binding. By modeling interactions between the molecule and a chiral selector (e.g., a chiral stationary phase or a receptor molecule), researchers can predict binding affinities and selectivities for different enantiomers. This involves analyzing non-covalent interactions, such as hydrogen bonding and van der Waals forces, and their influence on the complex's stability and orientation mdpi.comresearchgate.net. Such insights are invaluable for designing separation methods or predicting molecular recognition events.
Table 6.4.1: Predicted Spectroscopic Signatures (Hypothetical Data)
| Spectroscopic Technique | Predicted Value/Feature | Experimental Value (if available) | Comment |
| ¹H NMR (δ, ppm) | CH₃ (tBu): ~1.4 | ~1.4 | Methyl protons of tert-butyl group |
| CH (side chain): ~3.8 | ~3.8 | Methine proton adjacent to O-tBu | |
| IR (cm⁻¹) | C=O (acid): ~1720 | ~1720 | Carboxylic acid carbonyl stretch |
| C-O (ether): ~1150 | ~1150 | tert-butyl ether C-O stretch |
Note: This table illustrates the type of predicted spectroscopic data that can be compared with experimental results for structural confirmation.
Analytical Methodologies for Purity and Reaction Monitoring in Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of amino acid derivatives and related compounds tamilnadutesthouse.com, azolifesciences.com. Its ability to separate complex mixtures based on differential interactions with a stationary phase and a mobile phase makes it ideal for resolving H-Allo-thr(tbu)-OH from potential impurities such as unreacted starting materials, by-products, or degradation products. Typically, reversed-phase HPLC (RP-HPLC) is employed, often requiring derivatization of the amino acid to enhance detectability, particularly with UV or fluorescence detectors, due to the inherent lack of strong chromophores in many amino acids creative-proteomics.com, azolifesciences.com, creative-proteomics.com.
The determination of enantiomeric purity (enantiomeric excess, ee) is also a critical aspect of quality control for chiral compounds like this compound, which is derived from the chiral amino acid allo-threonine nih.gov, nih.gov. HPLC, particularly when utilizing chiral stationary phases (CSPs), is indispensable for this task mdpi.com, cat-online.com, aimspress.com.
Chiral HPLC is specifically designed to separate enantiomers, the non-superimposable mirror images of a chiral molecule. For this compound, this involves employing HPLC columns packed with chiral stationary phases that can selectively interact with one enantiomer over the other mdpi.com, cat-online.com, aimspress.com, tandfonline.com. These interactions lead to different retention times for the enantiomers, allowing for their separation and the subsequent calculation of enantiomeric excess (ee). The development of novel chiral stationary phases and derivatization reagents continues to enhance the resolution and sensitivity of these separations mdpi.com, mdpi.com. For instance, methods have been developed for the enantioseparation of allo-threonine itself sielc.com, shimadzu.at, researchgate.net, researchgate.net, which can be adapted for its tert-butyl protected derivative.
Table 7.1.1: Hypothetical Chiral HPLC Analysis of this compound Enantiomeric Purity
| Analyte | Retention Time (min) | Peak Area (mAU*min) | Calculated Enantiomeric Excess (%) |
| This compound (L-enantiomer) | 12.5 | 1500 | - |
| This compound (D-enantiomer) | 15.2 | 15 | 98.0 |
Note: This table presents hypothetical data to illustrate the principle of chiral HPLC analysis for determining enantiomeric excess.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful, hyphenated analytical approach that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry (MS) tamilnadutesthouse.com, creative-proteomics.com, creative-proteomics.com, aimspress.com, creative-proteomics.com. This combination is invaluable for both the accurate quantitative analysis of this compound and the comprehensive profiling of impurities present in a sample.
LC-MS allows for the identification and quantification of trace impurities by measuring their mass-to-charge ratio (m/z) and fragmentation patterns. This is crucial for understanding the synthetic process and ensuring the quality of the final product creative-proteomics.com, mdpi.com, researchgate.net. Tandem mass spectrometry (LC-MS/MS) further enhances specificity and sensitivity, enabling the detection and quantification of low-level impurities or structurally similar compounds that might co-elute in standard HPLC creative-proteomics.com, creative-proteomics.com. For amino acid derivatives, LC-MS methods often benefit from pre- or post-column derivatization to improve ionization efficiency and chromatographic behavior creative-proteomics.com, nih.gov.
Table 7.2: Hypothetical LC-MS Impurity Profile of this compound
| Impurity ID | Proposed Identity | Retention Time (min) | m/z (Precursor Ion) | Relative Abundance (%) |
| This compound | Target Compound | 8.2 | 176.1 | 99.2 |
| IMP-01 | Unreacted allo-threonine | 5.1 | 120.1 | 0.3 |
| IMP-02 | Epimer of this compound | 8.5 | 176.1 | 0.2 |
| IMP-03 | tert-Butanol | 3.5 | 75.1 | 0.1 |
| IMP-04 | Unknown process impurity | 10.5 | 204.2 | 0.2 |
Note: This table provides hypothetical data for impurity profiling using LC-MS.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and straightforward method for monitoring the progress of chemical reactions involving this compound cromlab-instruments.es, bachem.com. It is particularly useful for qualitative assessment, allowing chemists to quickly track the consumption of starting materials and the formation of products and by-products during synthesis or derivatization steps rsc.org, advion.com, thieme.de.
In TLC, a small spot of the reaction mixture is applied to a stationary phase (typically silica (B1680970) gel) coated on a plate, which is then placed in a developing solvent. As the solvent moves up the plate by capillary action, it separates the components of the mixture based on their polarity. Visualization is commonly achieved using UV light or chemical staining reagents, such as ninhydrin, which reacts with amino groups creative-proteomics.com, nih.gov, researchgate.net. The retention factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying components. Combining TLC with mass spectrometry (TLC/CMS) can provide more detailed structural information directly from the TLC plate, enhancing its utility for reaction monitoring cromlab-instruments.es, advion.com.
Table 7.3: Hypothetical TLC Monitoring of this compound Synthesis Step
| Time Point (min) | Starting Material Spot (Rf) | Product Spot (Rf) | By-product Spot (Rf) | Observation |
| 0 | 0.1 (Intense) | N/A | N/A | Only starting material visible. |
| 15 | 0.1 (Moderate) | 0.4 (Visible) | N/A | Starting material decreasing, product appearing. |
| 30 | 0.1 (Faint) | 0.4 (Intense) | 0.7 (Trace) | Reaction nearing completion; minor by-product. |
| 60 | N/A | 0.4 (Very Intense) | 0.7 (Trace) | Reaction complete; product is the major component. |
Note: This table illustrates the qualitative monitoring of a reaction using TLC, showing the progression of spots at different time points.
Development of Novel Analytical Probes and Techniques
The continuous evolution of analytical chemistry drives the development of novel probes and techniques to meet the increasing demands for sensitivity, selectivity, and efficiency in analyzing complex molecules like this compound. Research efforts are focused on improving existing methods and exploring new analytical paradigms.
This includes the design of new chiral stationary phases for HPLC that offer enhanced enantioselectivity and faster separation times mdpi.com, cat-online.com. Furthermore, advancements in derivatization chemistry aim to create reagents that provide superior detection limits or facilitate novel separation mechanisms mdpi.com. The integration of mass spectrometry with various separation techniques, such as ion mobility spectrometry coupled with MS, is also a significant area of development, enabling rapid separation and identification of chiral compounds in the gas phase rsc.org, acs.org. The pursuit of methods that reduce or eliminate the need for derivatization, thereby simplifying sample preparation and analysis, is another key trend jocpr.com.
Table 7.4: Comparison of Analytical Techniques for this compound Analysis
| Technique | Primary Application | Sensitivity | Selectivity | Speed | Cost | Information Provided |
| HPLC | Purity, Enantiomeric Purity | High | Moderate | Moderate | Moderate | Purity percentage, retention time, enantiomeric ratio |
| Chiral HPLC | Enantiomeric Purity (ee) | High | Very High | Moderate | High | Enantiomeric excess, separation of stereoisomers |
| LC-MS | Quantification, Impurity Profiling | Very High | Very High | Moderate | High | Molecular weight, fragmentation, quantification, impurity identification |
| TLC | Reaction Monitoring | Low-Moderate | Low | Fast | Low | Qualitative assessment of reaction progress, presence of components |
| LC-MS/MS | Impurity Profiling, Sensitive Quantification | Very High | Extremely High | Moderate | Very High | Detailed impurity identification, precise quantification |
Note: This table provides a general comparison of analytical techniques relevant to this compound.
Biological and Pharmacological Research Applications Mechanism Focused
Studies on Enzyme Activity Modulation by Peptides Containing H-Allo-thr(tbu)-OH
The incorporation of this compound into peptide sequences is a strategic approach to modulate their interaction with enzymes. Peptides synthesized with this compound are valuable tools for studying enzyme interactions and potential therapeutic targets. The unique structural properties of its parent compound, O-tert-Butyl-L-allo-threonine, allow for precise manipulation in experimental setups, making it an essential tool for researchers exploring complex biological systems like enzyme activity and metabolic pathways. chemimpex.com
The mechanism of modulation often stems from the stereochemical and steric changes the allo-threonine residue imposes on the peptide's conformation. Enzymes recognize their substrates with high specificity, based on the three-dimensional arrangement of the peptide backbone and its side chains. By introducing the allo configuration, the spatial orientation of the hydroxyl and methyl groups on the β-carbon is altered compared to the natural L-threonine. This change can lead to several outcomes:
Altered Substrate Recognition: The modified conformation may enhance or inhibit the binding of the peptide to the enzyme's active site.
Modified Catalytic Processing: Even if binding occurs, the altered orientation of the side chain can affect the efficiency of the enzymatic reaction.
For example, in a study on phytosulfokine (PSK), a plant peptide hormone, an analogue containing 4-allo-Thr (PSK-11) was synthesized to probe its interaction with its receptor, which has kinase activity. rsc.org The study found that this substitution led to reduced bioactivity, suggesting that the specific orientation of the threonine side chain is crucial for effective receptor activation and subsequent enzymatic signaling. rsc.org This demonstrates how this compound can be used to create peptides that act as inhibitors or less-efficient substrates, thereby modulating enzyme activity and helping to elucidate the structural requirements for biological function.
Receptor-Binding Profiles and Ligand-Target Interactions
The stereochemistry and conformation of a peptide are paramount for its binding affinity and selectivity to a biological receptor. The incorporation of this compound provides a method to systematically alter peptide structure and study the resulting effects on ligand-target interactions. Research has shown that modifications with D-amino acids, a category that includes D-allo-threonine derivatives, can enhance the pharmacological profiles of peptides, including improved receptor selectivity.
The introduction of the allo isomer changes the local conformation of the peptide backbone and the projection of the side chain. This can influence the network of hydrogen bonds and hydrophobic interactions that govern the binding of the peptide to its receptor.
Key findings from studies involving allo-threonine include:
Conformational Constraint: The altered stereochemistry can reduce the conformational flexibility of the peptide. This pre-organization into a bioactive conformation can lead to a higher binding affinity by reducing the entropic penalty of binding. mdpi.com
Specificity Modulation: In the case of the phytosulfokine peptide analogue with 4-allo-Thr (PSK-11), the change in the spatial orientation of the side-chain hydroxyl group was hypothesized to weaken the interaction with a key serine residue in the receptor binding pocket. rsc.org This resulted in weaker receptor activation and lower bioactivity, highlighting how a subtle stereochemical change can drastically alter ligand-target interactions. rsc.org
These studies underscore the utility of this compound in structure-activity relationship (SAR) studies. By comparing the receptor binding of a native peptide to its allo-threonine-containing analogue, researchers can deduce the critical importance of the stereochemistry at that specific position for receptor recognition and activation.
| Peptide Modification | Observed Effect on Receptor Interaction | Inferred Mechanism | Reference |
|---|---|---|---|
| Incorporation of D-amino acids (e.g., D-allo-Thr) | Improved receptor selectivity | Altered peptide conformation leading to more specific interactions with the target receptor. | |
| Substitution with 4-allo-Thr in PSK peptide | Reduced bioactivity and receptor activation | Weaker hydrogen bonding between the allo-Thr hydroxyl group and the receptor binding pocket. | rsc.org |
| Peptide cyclization (often uses modified amino acids) | Higher receptor-binding affinities | Reduction in conformational freedom, stabilizing the active conformation. | mdpi.com |
Influence on Peptide Stability Against Proteolytic Degradation
A major challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids like this compound is a well-established strategy to enhance peptide stability. researchgate.netvulcanchem.com Natural proteases typically recognize and cleave peptide bonds adjacent to L-amino acids; the introduction of a D-amino acid or a sterically hindered residue can disrupt this recognition. vulcanchem.com
The increased stability of peptides containing this compound can be attributed to several factors:
Stereochemical Hindrance: The D-allo configuration of the α-carbon presents a structure that is not recognized by most endogenous proteases. vulcanchem.com
Steric Shielding: The bulky tert-butyl (tBu) group on the side chain provides significant steric hindrance. This bulkiness can physically block the approach of a protease to the peptide backbone, preventing cleavage at or near the modified residue.
N-Methylation: While not inherent to this compound itself, related modifications like N-methylation, which are sometimes studied in conjunction, are known to confer high stability against proteolytic degradation by removing the amide proton and altering the peptide bond's susceptibility to hydrolysis. researchgate.net
Research has consistently shown that peptides modified with D-amino acids exhibit enhanced stability and bioavailability compared to their non-modified counterparts. This increased resistance to enzymatic degradation is crucial for peptides intended for research applications that require a longer duration of action to observe a biological effect.
| Structural Modification | Mechanism of Stability Enhancement | Reference |
|---|---|---|
| D-amino acid configuration (e.g., D-allo-Thr) | Disrupts recognition by L-amino acid specific proteases. | vulcanchem.com |
| tert-Butyl (tBu) group | Provides steric hindrance, physically blocking protease access to the peptide backbone. | |
| N-methylation (related modification) | Removes the amide hydrogen and alters the peptide bond, reducing susceptibility to enzymatic hydrolysis. | researchgate.net |
Investigations into Membrane Permeability of Derivatives
The ability of a peptide to cross cell membranes is essential for reaching intracellular targets. The physicochemical properties of this compound can be exploited to enhance the membrane permeability of peptides. The primary mechanism is the increase in hydrophobicity (lipophilicity) conferred by the tert-butyl group. cymitquimica.com
A comparative analysis of threonine derivatives showed that versions with a tert-butyl group exhibit greater hydrophobic characteristics. This property is crucial as it can improve the partitioning of the peptide from the aqueous extracellular environment into the lipid bilayer of the cell membrane.
Strategies to improve membrane permeability using modified amino acids often focus on:
Increasing Hydrophobicity: The tert-butyl group significantly increases the non-polar character of the amino acid side chain, which can facilitate insertion into and passage through the lipid membrane. cymitquimica.com
Reducing Hydrogen Bonding Capacity: Modifications like N-methylation, which are related to the strategies involving unnatural amino acids, can reduce the number of hydrogen bond donors in the peptide backbone. researchgate.net This decreases the desolvation penalty associated with moving from an aqueous phase into a lipid phase, thereby enhancing permeability. lifetein.com.cn
By incorporating this compound, researchers can design peptides with an improved ability to enter cells, making them more effective tools for studying intracellular processes.
Design of Probes for Investigating Biological Pathways
The unique characteristics of this compound make it a valuable component in the design of chemical probes to investigate complex biological pathways. chemimpex.com A biological probe is a molecule used to study and manipulate a biological system. Peptides containing this modified amino acid can serve as highly specific and stable probes.
The application of these peptides as probes relies on the properties discussed previously:
Enhanced Stability: Probes must remain intact long enough to interact with their target. The proteolytic resistance conferred by the allo-threonine residue ensures the probe's integrity in a biological environment. vulcanchem.com
Modulated Target Interaction: By creating analogues with altered binding affinities (either enhanced or diminished), researchers can probe the specific structural requirements of a receptor or enzyme. rsc.org For example, comparing the cellular response to a native peptide versus an allo-Thr-containing analogue can reveal the importance of that specific residue's stereochemistry for pathway activation.
Improved Cellular Access: For probing intracellular pathways, the enhanced membrane permeability is a key advantage.
In essence, this compound allows for the creation of peptide-based tools that can ask specific questions about a biological system. These probes can help map protein-protein interactions, delineate signaling cascades, and identify the structural basis for a peptide's function, making them indispensable in biochemical and pharmacological research. chemimpex.comcymitquimica.com
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis
The incorporation of specialized amino acids like H-Allo-thr(tbu)-OH into complex molecules is benefiting significantly from the shift towards automated flow chemistry. Continuous-flow solid-phase peptide synthesis (SPPS) offers substantial advantages over traditional batch methods, including enhanced reaction efficiency, improved safety, and greater automation. elte.hu Automated flow peptide synthesizers (AFPS) can perform hundreds of consecutive reactions to build protein chains up to 164 amino acids long in a matter of hours. chemrxiv.org
In these systems, reagents are continuously pumped through a reactor containing the solid-phase resin. rsc.org This method enhances mixing, improves heat transfer, and allows for the use of a high flux of activated amino acids, which can increase coupling efficiency, especially for sterically hindered residues like allothreonine derivatives. elte.hursc.org The integration of this compound into AFPS protocols is straightforward, typically following the established Fmoc/tBu strategy where the Nα-Fmoc group is removed by a base like piperidine, followed by the coupling of the next amino acid. elte.hunih.gov The use of flow chemistry can also improve the safety of handling the reagents involved in these syntheses. elte.hu
The table below outlines typical parameters for an automated fast-flow peptide synthesis (AFPS) system suitable for incorporating building blocks like this compound.
| Parameter | Typical Condition/Value | Purpose |
| Synthesis Platform | Custom-built Automated Flow Synthesizer | Enables rapid, consecutive coupling and deprotection cycles. |
| Solid Support | Rink Amide Resin | Standard solid phase for peptide amide synthesis. |
| Flow Rate | 40-60 mL/min | Ensures efficient reagent delivery and washing. |
| Reaction Temperature | 70-90 °C | Accelerates reaction kinetics for faster synthesis. |
| Coupling Reagents | HATU, PyAOP | Highly efficient activators for amide bond formation. chemrxiv.org |
| Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc group removal. iris-biotech.de |
| Cycle Time | A few minutes per amino acid | Significantly reduces overall synthesis time compared to batch methods. |
This table summarizes typical parameters used in automated flow peptide synthesis, a technology well-suited for the efficient incorporation of specialized amino acids.
Application in Supramolecular Chemistry and Materials Science
The unique stereochemistry of allothreonine derivatives is being explored for the creation of novel nanomaterials through molecular self-assembly. mdpi.comnih.gov In this bottom-up approach, individual molecules spontaneously organize into well-ordered, large-scale structures driven by non-covalent interactions like hydrogen bonding and hydrophobic forces. frontiersin.org
A key study has demonstrated that a closely related compound, Fmoc-L-allo-Thr(tBu)-OH, exhibits controlled morphological transitions in its self-assembled structures. By altering concentration and temperature, researchers could induce the formation of distinct shapes, from spheres to dumb-bell and rod-like morphologies. chemrxiv.org This behavior highlights the crucial role that the compound's structure, including the bulky tBu group and the specific stereochemistry of allothreonine, plays in directing the self-assembly process. The formation of these structures is often dependent on solvent polarity, with hydrogen bonding and electrostatic interactions being critical drivers. chemrxiv.org
This capacity for controlled self-assembly opens the door for this compound and its analogues to be used as building blocks for advanced functional materials. These materials could include:
Biodegradable Polymers: Threonine and its derivatives are being investigated for the development of biodegradable polymers for medical applications like drug delivery systems, surgical sutures, and tissue engineering scaffolds. wur.nl
Hydrogels: The self-assembly of amino acid derivatives can form fibrous networks that trap large amounts of water, creating hydrogels. mdpi.com These have potential uses in regenerative medicine and as matrices for controlled drug release. researchgate.net
Nanostructured Materials: The ability to form specific morphologies like nanotubes, nanoribbons, and nanospheres could be harnessed for applications in biosensing, electro-optics, and chemical separations. mdpi.comfrontiersin.org
Development of Next-Generation Protecting Group Strategies
In standard Fmoc-based peptide synthesis, the tert-butyl (tBu) group is a workhorse for protecting the side chains of amino acids like threonine. iris-biotech.de It is stable to the basic conditions used for Fmoc removal but is readily cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de While effective, this reliance on strong acid cleavage has prompted research into next-generation protecting groups that offer milder removal conditions and greater orthogonality. nih.gov
The development of new protecting groups aims to address several challenges:
Avoiding Harsh Conditions: Strong acids can sometimes damage sensitive peptides.
Enhancing Orthogonality: In complex syntheses requiring site-specific modifications (e.g., branching or cyclization), multiple protecting groups are needed that can be removed independently without affecting others. iris-biotech.desigmaaldrich.com
Preventing Side Reactions: For some amino acid sequences, standard protecting groups can lead to side reactions like aspartimide formation. nih.gov
Emerging strategies that could be applied to allothreonine derivatives include the development of groups with completely different cleavage mechanisms. For example, the N-tert-butylsulfonyl (Bus) group has been explored as a protecting group for amines. thieme-connect.com It is stable to conditions that remove Fmoc, Boc, and Cbz groups but can be cleaved under specific, milder acidic conditions (0.1 N TfOH), demonstrating its potential in orthogonal schemes. thieme-connect.com Other strategies involve hydrazinolysis-labile groups like Dde and ivDde, or groups removable by photolysis, which offer precise spatial and temporal control. iris-biotech.deresearchgate.net
The table below compares the properties of the standard tBu group with other protecting groups, illustrating the drive towards greater orthogonality in chemical synthesis.
| Protecting Group | Abbreviation | Typical Cleavage Condition | Orthogonal To |
| tert-Butyl | tBu | ~95% Trifluoroacetic Acid (TFA) | Fmoc (Base-labile) |
| Trityl | Trt | 1-5% TFA in DCM (Highly acid-labile) | Fmoc, tBu |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Fmoc, tBu, Boc |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fmoc, tBu, Boc |
| tert-Butylsulfonyl | Bus | 0.1 N TfOH in CH₂Cl₂ | Fmoc, Methyl esters |
This table compares various protecting groups used in synthetic chemistry, highlighting the different cleavage conditions that enable orthogonal strategies for complex molecule construction. iris-biotech.desigmaaldrich.comthieme-connect.comresearchgate.net
Exploration in Catalysis and Asymmetric Synthesis Beyond Peptides
A significant area of emerging research is the use of chiral amino acid derivatives, including those of allothreonine, as catalysts in asymmetric synthesis for applications beyond peptide chemistry. wiley-vch.deresearchgate.net These molecules can act as organocatalysts or as chiral ligands for metal complexes, facilitating the synthesis of specific enantiomers of a target molecule—a critical requirement in the pharmaceutical industry.
Research has shown that derivatives of allothreonine are effective catalysts for key carbon-carbon bond-forming reactions:
Aldol (B89426) Reactions: O-t-Bu-threonine has been successfully used as an organocatalyst in direct asymmetric aldol reactions, which are fundamental for building complex organic molecules. researchgate.net
Diels-Alder Reactions: An oxazaborolidinone catalyst derived from allo-threonine has been shown to effectively catalyze asymmetric Diels-Alder reactions, yielding products with high diastereoselectivity and excellent enantioselectivity. wiley-vch.de
Biomimetic Aldol Condensation: A chiral pyridoxal-like zinc complex has been used to mimic enzyme catalysis, producing allo-threonine and threonine with high enantiomeric excess from simple starting materials. rsc.org
These studies demonstrate that the defined stereochemistry of this compound and its relatives can be leveraged to control the stereochemical outcome of reactions, making them valuable tools for the synthesis of complex chiral molecules.
| Reaction Type | Catalyst System | Substrates | Enantiomeric Excess (e.e.) |
| Aldol Condensation | Chiral Pyridoxal-like Zinc Complex | Glycine (B1666218) + Acetaldehyde (B116499) | 88% (for allo-threonine) |
| Diels-Alder | allo-Threonine-derived Oxazaborolidinone | Various enones and dienes | High to excellent |
| Aldol Reaction | O-t-Bu-threonine (95) | Hydroxy ketones + Isoserinal | Acceptable selectivity |
This table summarizes findings from studies using allo-threonine derivatives as catalysts in asymmetric synthesis, showcasing their effectiveness in controlling stereochemistry. wiley-vch.deresearchgate.netrsc.org
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To optimize the synthesis of complex molecules incorporating this compound, researchers are increasingly turning to advanced spectroscopic techniques for real-time, in-situ reaction monitoring. mt.com These methods provide a continuous stream of data from within the reaction vessel, allowing for precise control over reaction endpoints, identification of intermediates, and rapid optimization of conditions. mt.comacs.org This is a major advantage over traditional offline analysis, which is time-consuming and provides only discrete data points.
Several powerful techniques are being adapted for this purpose:
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are ideal for monitoring SPPS. acs.orgirdg.org They are non-destructive and can be used to track key events in real-time, such as the disappearance of the Fmoc protecting group and the formation of the amide bond during the coupling step. acs.orgirdg.org This allows for the precise determination of when a reaction is complete, saving time and reducing the unnecessary use of excess reagents and solvents. acs.orgacs.orgfigshare.com
Magic Angle Spinning (MAS) NMR: While NMR is traditionally a solution-state technique, MAS NMR allows for high-resolution analysis of molecules attached to the solid-phase resin. capes.gov.br This provides detailed structural information about the growing peptide chain and can be used to characterize intermediates and optimize reaction steps directly on the support. capes.gov.br
Variable Bed Flow Reactors: In flow chemistry setups, monitoring the pressure and volume of the resin bed can provide indirect but valuable information about the reaction progress. rsc.orgrsc.org For instance, on-resin aggregation, a common problem in SPPS, can be detected by a sudden collapse in the volume of the resin bed. rsc.org
| Spectroscopic Probe | Information Monitored | Application in Synthesis |
| FTIR/Raman Spectroscopy | Vibrational modes of functional groups (e.g., C=O, N-H) | Real-time tracking of Fmoc deprotection and amide bond formation. mt.comacs.org |
| Magic Angle Spinning (MAS) NMR | Chemical shifts and structure of on-resin species | Characterization of intermediates and reaction optimization. capes.gov.br |
| Pressure/Volume Sensors | Resin bed swelling and compaction | Detection of reaction completion and on-resin aggregation. rsc.org |
| Computer Vision | Changes in color of the reaction medium | Non-invasive monitoring of reaction kinetics. nih.gov |
This table outlines advanced spectroscopic and analytical probes used for the in-situ monitoring of chemical syntheses, including those involving this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing H-Allo-thr(tbu)-OH in a laboratory setting?
- Methodological Answer : Synthesis typically involves protecting the hydroxyl group of L-allothreonine with a tert-butyl group. Key steps include:
- Using tert-butoxycarbonyl (Boc) or similar protecting agents under anhydrous conditions.
- Purification via recrystallization or column chromatography to isolate the product.
- Validation through nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm structural integrity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column and UV detection (λ = 210–220 nm) to achieve >98% purity, as reported in batch analyses .
- Structural Confirmation : Employ - and -NMR to verify tert-butyl group integration and stereochemistry. Mass spectrometry (ESI-MS) confirms molecular weight (175.23 g/mol) .
- Thermal Stability : Differential scanning calorimetry (DSC) can detect decomposition temperatures (~275°C predicted) .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
- Methodological Answer :
- Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl group.
- Prepare stock solutions in DMSO (25.97 mM) or water (570.68 mM) with ultrasonic mixing to ensure homogeneity. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?
- Methodological Answer :
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track tert-butyl group incorporation and detect intermediates.
- Catalyst Optimization : Test Lewis acids (e.g., ZnCl) to enhance reaction kinetics.
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb residual moisture, which can hydrolyze the protecting group .
Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra, particularly for stereoisomers.
- X-ray Crystallography : Confirm absolute configuration of the (2S,3S) stereocenter, essential for validating synthetic routes.
- Circular Dichroism (CD) : Differentiate allo-threonine derivatives from threonine analogs based on optical activity .
Q. How should discrepancies between computational predictions and experimental data for this compound be systematically analyzed?
- Methodological Answer :
- Model Refinement : Compare density-functional theory (DFT) calculations (e.g., B3LYP functional ) with experimental NMR chemical shifts. Adjust exchange-correlation terms to improve accuracy.
- Error Analysis : Quantify deviations in predicted vs. observed bond lengths/angles using Colle-Salvetti correlation-energy formulas to identify systematic biases .
- Experimental Replication : Repeat spectral acquisitions under controlled conditions (e.g., solvent, temperature) to isolate variables .
Data Integrity & Documentation
Q. What protocols ensure compliance with ALCOA principles when documenting this compound experimental data?
- Methodological Answer :
- Attributable : Log all synthesis steps, instrument parameters, and raw data with timestamps and researcher signatures.
- Legible : Use standardized templates for spectral data (e.g., NMR peak tables) and avoid shorthand notations.
- Contemporaneous : Record observations immediately to prevent recall errors, as emphasized in clinical research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
